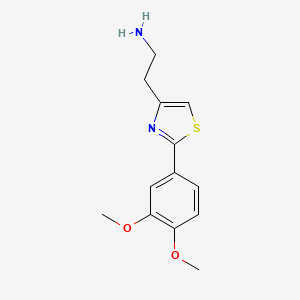
4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring attached to an ethanamine group, which is further substituted with a 3,4-dimethoxyphenyl group
Métodos De Preparación
The synthesis of 4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with thioamide under basic conditions to form the thiazole ring. The reaction typically proceeds as follows:
Starting Materials: 3,4-Dimethoxyphenylacetonitrile and thioamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring.
Product Isolation: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thiazole ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be substituted with other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents. They are studied for their ability to inhibit the growth of various pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. It is also studied for its effects on the central nervous system.
Industry: In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and exerting neuroprotective effects.
Comparación Con Compuestos Similares
4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the thiazole ring. It is known for its psychoactive properties and is used in the synthesis of various pharmaceuticals.
2,4-Disubstituted Thiazoles: These compounds have different substituents on the thiazole ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of 4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Número CAS |
857997-96-7 |
|---|---|
Fórmula molecular |
C13H16N2O2S |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C13H16N2O2S/c1-16-11-4-3-9(7-12(11)17-2)13-15-10(5-6-14)8-18-13/h3-4,7-8H,5-6,14H2,1-2H3 |
Clave InChI |
OFZPWFYGFYZKDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15097118.png)
![3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097125.png)
![3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B15097131.png)
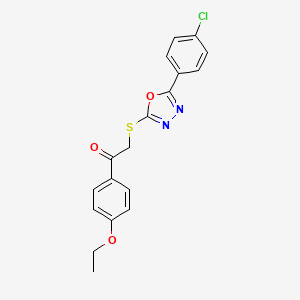
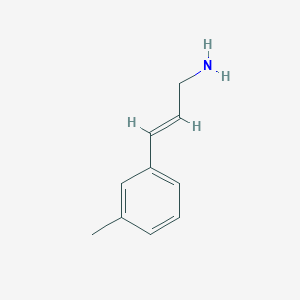
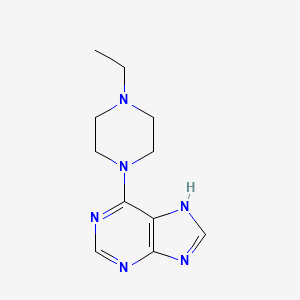

![2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15097149.png)

![3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B15097179.png)
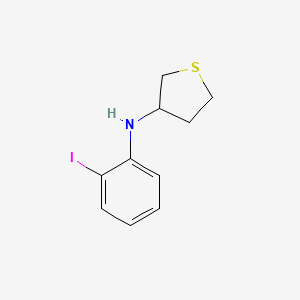

![N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phen ylmethoxy)phenyl]carboxamide](/img/structure/B15097206.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15097212.png)
